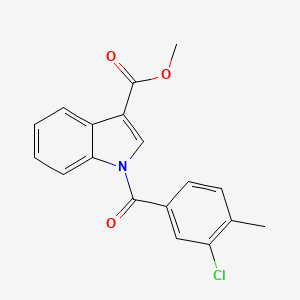

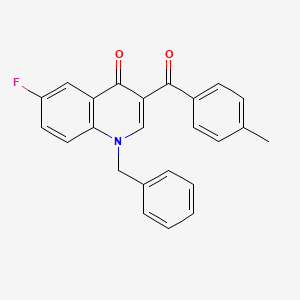

![molecular formula C19H17NO5 B2980092 2-{[(7-甲氧基-2-氧代-2H-色满-4-基)甲基]氨基}苯甲酸甲酯 CAS No. 859142-27-1](/img/structure/B2980092.png)

2-{[(7-甲氧基-2-氧代-2H-色满-4-基)甲基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a compound that was prepared by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate . It crystallizes in the orthorhombic space group Pca21 at 300 K . The molecule consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring .

Synthesis Analysis

The compound was synthesized by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate . This synthesis method is part of a broader class of reactions used to create coumarin systems, which are valuable kinds of oxygen-containing heterocycles widely found in nature .Molecular Structure Analysis

The molecule of the compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .Chemical Reactions Analysis

The compound was synthesized through a condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate . This is a type of reaction commonly used in the synthesis of coumarin systems .Physical And Chemical Properties Analysis

The compound has a melting point of 268–270°C . Further physical and chemical properties such as solubility, density, and boiling point are not specified in the available literature.科学研究应用

Antimicrobial Activity

This compound, like many coumarin derivatives, has been studied for its potential as an antimicrobial agent . The structure of coumarins allows for interaction with bacterial enzymes and proteins, which can inhibit growth or kill the bacteria. Research has shown that modifications to the coumarin structure can lead to compounds with significant inhibitory activity against various bacterial strains, making them potent antimicrobial agents .

Anticancer Properties

Coumarin derivatives have been screened for their anticancer properties due to their ability to interfere with the proliferation of cancer cells . The specific interactions of these compounds with cellular enzymes and their potential to induce apoptosis make them candidates for anticancer drug development. Studies have focused on the synthesis of coumarin systems and investigating their biological properties, including anticancer activity .

Enzyme Inhibition

The compound’s structure is conducive to acting as an enzyme inhibitor. It has been shown to inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication . This makes it a valuable target for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Coumarin derivatives have been reported to exhibit anti-inflammatory and analgesic effects . These properties are highly valuable in the development of new treatments for chronic inflammatory diseases and for pain management.

Anticoagulant Usage

The coumarin core is well-known for its anticoagulant properties, with drugs like warfarin being a classic example . Researchers continue to explore coumarin derivatives for new anticoagulant drugs that can be used to prevent blood clots.

Antioxidant Potential

The antioxidant potential of coumarin derivatives is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases .

属性

IUPAC Name |

methyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-13-7-8-14-12(9-18(21)25-17(14)10-13)11-20-16-6-4-3-5-15(16)19(22)24-2/h3-10,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWENLMUFTKMYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)

![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)

![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)

![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)